Heneicomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heneicomycin is an antibiotic compound that belongs to the elfamycin family. It was initially isolated from cultures of Streptomyces filipinensis and is known for its antibacterial properties. The molecular formula of this compound is C44H62N2O11 . It is structurally similar to other antibiotics in the elfamycin family, such as efrotomycin and mocimycin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heneicomycin is primarily produced through fermentation processes involving specific strains of Streptomyces. The strain Streptomyces sp. GE44282 is known to co-produce this compound and Aurodox . The bioconversion of this compound to Aurodox is substrate-specific and can be achieved using both growing and resting cells of Streptomyces sp. GE44282 .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including solvent extraction and chromatography, to isolate the antibiotic in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Heneicomycin undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its antibacterial activity.
Substitution: Substitution reactions can replace specific functional groups in this compound, potentially leading to the formation of new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .
Major Products Formed
The major product formed from the oxidation of this compound is Aurodox, which has enhanced antibacterial properties due to the presence of the hydroxyl group at the C30 position .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Heneicomycin exerts its antibacterial effects by inhibiting the bacterial elongation factor Tu (EF-Tu), which is essential for protein synthesis in bacteria . By binding to EF-Tu, this compound prevents the proper functioning of the protein synthesis machinery, leading to the inhibition of bacterial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Heneicomycin is structurally similar to other antibiotics in the elfamycin family, such as:
Mocimycin (Kirromycin): Mocimycin shares a similar mechanism of action with this compound but has different structural modifications that affect its activity.
X-5108 (Goldinomycin): Goldinomycin is another related compound with similar antibacterial properties but distinct structural features.
This compound’s uniqueness lies in its specific structural modifications, which contribute to its distinct antibacterial activity and potential for bioconversion to Aurodox .
Biologische Aktivität
Heneicomycin is a complex antibiotic compound derived from the actinobacterium Streptomyces filipinensis. Its structure, characterized by a molecular formula of C44H62N2O11, was elucidated through various spectroscopic techniques, revealing its potential as a significant antibacterial agent. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a member of the macrolide antibiotics, featuring a large lactone ring. The compound is typically isolated as an amorphous yellow powder and exhibits a variety of biological activities. Its structural complexity contributes to its interaction with microbial targets, making it an intriguing subject for pharmacological research.
Spectrum of Activity
This compound has been shown to possess significant antibacterial activity against various Gram-positive bacteria. Notably, it demonstrates effectiveness against strains such as Staphylococcus aureus and Enterococcus faecium. However, its activity against Gram-negative bacteria is limited, which is a common characteristic among many macrolide antibiotics.
Microorganism | Sensitivity |
---|---|
Staphylococcus aureus | Sensitive |
Enterococcus faecium | Sensitive |
Escherichia coli | Resistant |
Pseudomonas aeruginosa | Resistant |
The primary mechanism by which this compound exerts its antibacterial effects involves inhibition of protein synthesis. It binds to the 50S ribosomal subunit, obstructing peptide bond formation and thus halting bacterial growth. This action is similar to that of other macrolides, which are known to interfere with the translation process in bacteria.
Study 1: Antibacterial Efficacy
A study conducted by Dewey et al. (1998) evaluated the antibacterial efficacy of this compound against various pathogens. The results indicated that this compound effectively inhibited the growth of several clinically relevant strains, reinforcing its potential use in treating infections caused by resistant Gram-positive bacteria .
Study 2: Structural Analysis and Biosynthesis
Research into the biosynthetic pathways of this compound revealed that it is produced via a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system. This discovery highlights the genetic complexity involved in the production of this compound and suggests avenues for synthetic biology applications to enhance yield or modify its structure for improved efficacy .
Eigenschaften
IUPAC Name |
(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62N2O11/c1-10-12-14-22-34-43(6,7)33(48)26-44(54,57-34)30(11-2)41(52)45-24-18-17-20-28(4)39(55-9)29(5)40-38(51)37(50)32(56-40)21-16-13-15-19-27(3)36(49)35-31(47)23-25-46(8)42(35)53/h10,12-23,25,29-30,32-34,37-40,47-48,50-51,54H,11,24,26H2,1-9H3,(H,45,52)/b12-10+,15-13+,18-17+,21-16+,22-14+,27-19+,28-20+/t29-,30-,32-,33+,34+,37+,38+,39-,40+,44+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGDSUWMXCVJEA-ZODLGNRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(CC(C(C(O3)C=CC=CC)(C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3(C[C@@H](C([C@@H](O3)/C=C/C=C/C)(C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62N2O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66170-37-4 |
Source
|
Record name | Heneicomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.